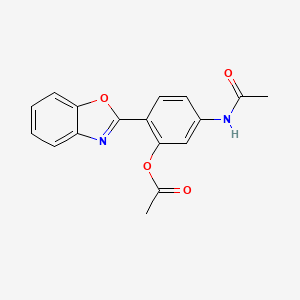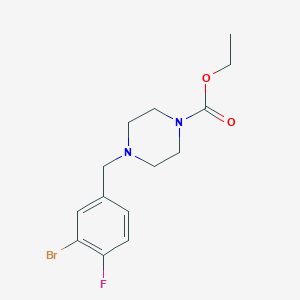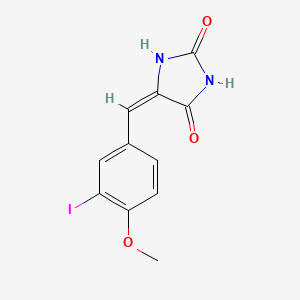
N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamide, also known as diclofop-methyl, is a selective herbicide that is widely used in agriculture to control grass weeds. This chemical compound belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides, which are known for their high efficacy and low toxicity to non-target organisms.
Scientific Research Applications
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It is commonly used in agricultural settings to control grass weeds in crops such as wheat, barley, and rice. In addition, N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl has been shown to have potential applications in the treatment of certain diseases, such as cancer. Research has demonstrated that N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Mechanism of Action
Diclofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for the biosynthesis of fatty acids in plants. By blocking this enzyme, N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl disrupts the normal growth and development of grass weeds, leading to their death. This mechanism of action is selective to grass weeds and does not affect broadleaf plants.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have low toxicity to mammals and other non-target organisms. However, exposure to high doses of N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl can cause adverse effects such as liver and kidney damage, as well as reproductive toxicity. In addition, N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl can accumulate in soil and water, leading to potential environmental contamination.
Advantages and Limitations for Lab Experiments
Diclofop-methyl is a useful tool for studying the mechanisms of herbicide action and the biosynthesis of fatty acids in plants. Its selective activity against grass weeds makes it a valuable tool for studying the effects of herbicides on crop growth and development. However, its potential toxicity to non-target organisms and the environment should be taken into consideration when conducting lab experiments.
Future Directions
There are several areas of research that could benefit from further study of N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl. One area is the development of new herbicides based on the AOPP family, which could improve the efficacy and safety of weed control in agriculture. Another area is the investigation of N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl's potential as a cancer treatment, which could lead to the development of new anti-cancer drugs. Additionally, more research is needed to understand the environmental impact of N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl and its potential for bioaccumulation in soil and water.
Synthesis Methods
Diclofop-methyl can be synthesized through a multi-step process, starting from 3,4-dichloroaniline and 2-nitrophenol. The first step involves the reaction of 3,4-dichloroaniline with chloroacetyl chloride to form N-(3,4-dichlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 2-nitrophenol in the presence of a base such as sodium hydroxide to give N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamidehyl. The final product is purified by recrystallization or chromatography.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-10-6-5-9(7-11(10)16)17-14(19)8-22-13-4-2-1-3-12(13)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISMRXVDPUCCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)








![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)
![N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)
![N-{[(4-fluorophenyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B5848111.png)